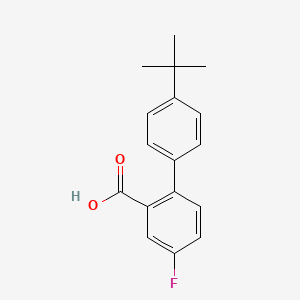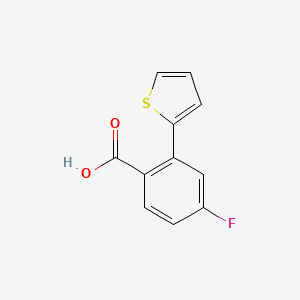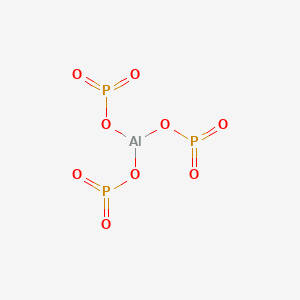
Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl-beta-D-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl-beta-D-glucoside is a synthetic carbohydrate derivative. It is a modified form of glucosamine, which is a naturally occurring amino sugar. This compound is characterized by the presence of a propargyl group, an acetamido group, and three acetyl groups attached to the glucoside structure. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl-beta-D-glucoside typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose.
Propargylation: Propargyl alcohol is reacted with the starting material in the presence of boron trifluoride etherate to introduce the propargyl group.
Acetylation: The resulting compound is then acetylated to obtain the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the processes are carried out in controlled environments to ensure purity and consistency.
化学反応の分析
Types of Reactions
Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl-beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acetamido group.
Substitution: The acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can yield aldehydes or carboxylic acids, while reduction of the acetamido group can produce amines.
科学的研究の応用
Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl-beta-D-glucoside has several scientific research applications:
作用機序
The mechanism of action of Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl-beta-D-glucoside involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Propargyl-2-acetamido-2-desoxy-3,4,6-tri-O-acetyl-beta-D-glucoside can be compared with other similar compounds, such as:
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose: This compound is also used in glycosylation studies but lacks the propargyl group, making it less versatile in certain synthetic applications.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside: Similar in structure but differs in the configuration of the glycosidic bond, affecting its reactivity and biological activity.
Conclusion
This compound is a valuable compound in scientific research due to its unique chemical properties and versatility in various applications
特性
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h1,13-17H,7-8H2,2-5H3,(H,18,19)/t13-,14-,15-,16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEPPSZVKZLPGJ-WRQOLXDDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC#C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC#C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














